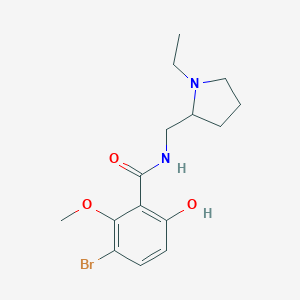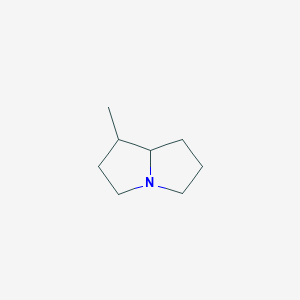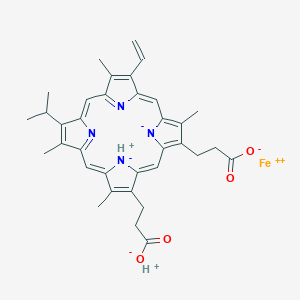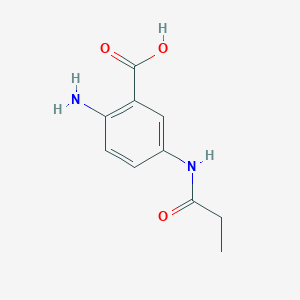
2-Amino-5-(propanylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(propanylamino)benzoic acid, also known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 194.23 g/mol. PABA is a derivative of benzoic acid and is commonly used in the synthesis of other organic compounds.
作用機序
2-Amino-5-(propanylamino)benzoic acid acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, 2-Amino-5-(propanylamino)benzoic acid disrupts the synthesis of folate, which is essential for the growth and replication of bacteria. This mechanism of action has led to the use of 2-Amino-5-(propanylamino)benzoic acid as an antibacterial agent.
生化学的および生理学的効果
2-Amino-5-(propanylamino)benzoic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of bacteria, its antioxidant properties, and its ability to stimulate the production of melanin in the skin. 2-Amino-5-(propanylamino)benzoic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using 2-Amino-5-(propanylamino)benzoic acid in lab experiments is its low cost and availability. 2-Amino-5-(propanylamino)benzoic acid is also relatively stable and can be easily synthesized in the lab. However, 2-Amino-5-(propanylamino)benzoic acid has some limitations, including its potential toxicity and its tendency to form complexes with other compounds, which can interfere with experimental results.
将来の方向性
There are many potential future directions for research on 2-Amino-5-(propanylamino)benzoic acid, including its use as an antibacterial agent, its potential as an anti-inflammatory agent, and its use in the development of new sunscreen formulations. Other areas of research could include the synthesis of new 2-Amino-5-(propanylamino)benzoic acid derivatives with improved properties, the investigation of 2-Amino-5-(propanylamino)benzoic acid's antioxidant properties, and the development of new methods for the synthesis of 2-Amino-5-(propanylamino)benzoic acid.
合成法
2-Amino-5-(propanylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-aminobenzoic acid with propanoyl chloride, the reaction of 2-chlorobenzoic acid with propan-2-amine, and the reaction of 2-aminobenzoic acid with propionic anhydride. The most commonly used method is the reaction of 2-aminobenzoic acid with propanoyl chloride, which yields 2-Amino-5-(propanylamino)benzoic acid and hydrogen chloride.
科学的研究の応用
2-Amino-5-(propanylamino)benzoic acid has a wide range of scientific research applications, including its use as a precursor in the synthesis of other organic compounds, its use as a reagent in biochemical assays, and its use as a component in sunscreen formulations. 2-Amino-5-(propanylamino)benzoic acid is also used in the production of dyes, pharmaceuticals, and photographic chemicals.
特性
CAS番号 |
104986-14-3 |
|---|---|
製品名 |
2-Amino-5-(propanylamino)benzoic acid |
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-amino-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
正規SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
同義語 |
Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



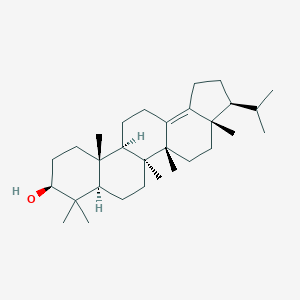

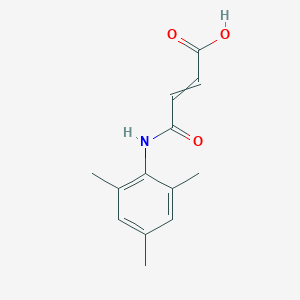
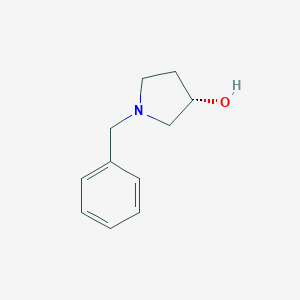
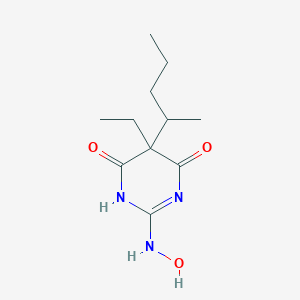
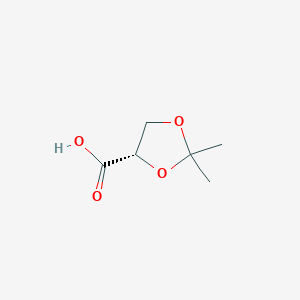
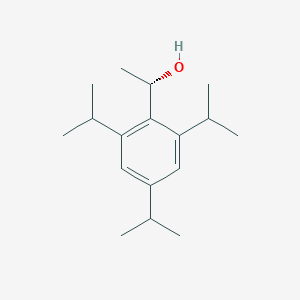
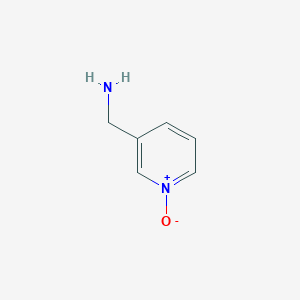
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
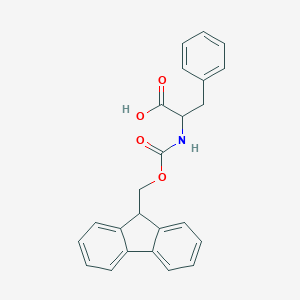
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
